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Compound of Interest

Compound Name: Isooctyl stearate

CAS No.: 40550-16-1

Cat. No.: B1581377

Get Quote

For researchers, scientists, and drug development professionals, the precise characterization

of chemical compounds is a foundational requirement for ensuring purity, stability, and

functionality. Isooctyl stearate (6-methylheptyl octadecanoate), a branched-chain fatty acid

ester, finds widespread application in cosmetics, pharmaceuticals, and industrial formulations

due to its unique emollient and lubricating properties. A thorough understanding of its molecular

structure is paramount, and this is achieved through a combination of modern spectroscopic

techniques.

This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for isooctyl stearate. In the interest of

providing a data-rich guide, and owing to the limited availability of publicly accessible, detailed

spectroscopic data for isooctyl stearate itself, we will leverage data from its close structural

isomer, 2-ethylhexyl stearate, as a scientifically sound analogue. This common practice allows

for a robust interpretation of the expected spectral features of isooctyl stearate.

Molecular Structure and its Spectroscopic
Implications
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Isooctyl stearate is the ester formed from stearic acid, a long-chain saturated fatty acid, and

isooctyl alcohol (6-methylheptanol). The key structural features that will be interrogated by the

spectroscopic methods discussed herein are:

The Ester Carbonyl Group (C=O): This is a strong chromophore in IR spectroscopy and a

key indicator in ¹³C NMR.

The Long Alkyl Chain of the Stearate Moiety: This will give rise to characteristic signals in

both ¹H and ¹³C NMR, as well as predictable fragmentation patterns in mass spectrometry.

The Branched Isooctyl Group: The branching in the alcohol moiety will introduce complexity

and unique signals in the NMR spectra, which will be crucial for confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of

organic molecules in solution. It provides detailed information about the chemical environment

of individual atoms.

Experimental Protocol: Acquiring High-Resolution NMR
Spectra
A standard protocol for the NMR analysis of a liquid ester like isooctyl stearate is as follows:

Sample Preparation: A small amount of the isooctyl stearate sample (typically 5-20 mg) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃)

or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the

sample without contributing interfering signals in the spectral regions of interest.

Internal Standard: A small quantity of an internal standard, most commonly tetramethylsilane

(TMS), is added to the solution. TMS provides a reference signal at 0 ppm, allowing for

accurate calibration of the chemical shift scale.

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. ¹H NMR, ¹³C

NMR, and, if necessary, 2D correlation spectra (like COSY and HSQC) are acquired on a

high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, a sufficient

relaxation delay between pulses is employed to ensure full signal recovery.
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¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information about the different types of protons in the

molecule. For isooctyl stearate, we can predict the following key signals:

A triplet around 0.88 ppm corresponding to the terminal methyl group of the long stearate

chain.

A large, broad multiplet between approximately 1.25 and 1.65 ppm arising from the

numerous methylene (-CH₂-) groups in the stearate and isooctyl chains.

A triplet at approximately 2.30 ppm, which is characteristic of the methylene group alpha to

the carbonyl group of the ester (-CH₂-COO-).

Signals corresponding to the isooctyl group, including the methylene group attached to the

ester oxygen (-COO-CH₂-), which would be expected around 4.0-4.1 ppm, and signals for

the methine and methyl protons of the branched chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Isooctyl Stearate

Assignment
Predicted Chemical Shift

(ppm)
Multiplicity

Stearate -CH₃ ~ 0.88 Triplet

Stearate & Isooctyl -(CH₂)n- ~ 1.25 - 1.65 Multiplet

Stearate -CH₂-COO- ~ 2.30 Triplet

Isooctyl -COO-CH₂- ~ 4.05 Triplet/Multiplet

Isooctyl -CH- ~ 1.5-1.7 Multiplet

Isooctyl -CH₃ ~ 0.90 Doublet

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key

expected signals for isooctyl stearate include:
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The ester carbonyl carbon signal at approximately 174 ppm.

The methylene carbon attached to the ester oxygen (-COO-CH₂-) around 65-68 ppm.

A series of signals between 22 and 35 ppm for the methylene carbons of the stearate and

isooctyl chains.

The terminal methyl carbon of the stearate chain at approximately 14 ppm.

Signals for the branched carbons of the isooctyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Isooctyl Stearate

Assignment Predicted Chemical Shift (ppm)

Ester C=O ~ 174

Isooctyl -COO-CH₂- ~ 65-68

Stearate -CH₂-COO- ~ 34

Stearate & Isooctyl -(CH₂)n- ~ 22 - 32

Isooctyl -CH- ~ 38

Isooctyl -CH₃ ~ 22

Stearate -CH₃ ~ 14

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present

in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of

specific bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum
For a liquid sample like isooctyl stearate, the procedure is straightforward:

Sample Application: A single drop of the neat liquid is placed directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. Alternatively, a thin
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film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean ATR crystal or empty salt plates is taken first and

automatically subtracted from the sample spectrum.

Interpretation of the Isooctyl Stearate IR Spectrum
The IR spectrum of isooctyl stearate will be dominated by absorptions from the ester

functional group and the long alkyl chains.

C-H Stretching: A strong, sharp absorption band will be present in the 2850-2960 cm⁻¹

region, characteristic of the C-H stretching vibrations of the numerous sp³ hybridized carbons

in the alkyl chains.[1]

C=O Stretching: A very strong and sharp peak will be observed between 1735 and 1750

cm⁻¹. This is the characteristic carbonyl stretch of a saturated aliphatic ester and is often the

most prominent feature in the spectrum.[2]

C-O Stretching: Two distinct C-O stretching bands are expected in the "fingerprint region." An

asymmetric C-C-O stretch typically appears between 1250 and 1150 cm⁻¹, and a symmetric

O-C-C stretch is found between 1150 and 1000 cm⁻¹.[3]

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will be visible in the 1470-1370

cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Isooctyl Stearate

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

C-H Stretch (sp³) 2850 - 2960 Strong

C=O Stretch (Ester) 1735 - 1750 Very Strong, Sharp

C-H Bend (CH₂/CH₃) 1470 - 1370 Medium

C-O Stretch (Asymmetric) 1250 - 1150 Strong

C-O Stretch (Symmetric) 1150 - 1000 Strong
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and, through

fragmentation analysis, the structure of the compound.

Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing

volatile compounds like fatty acid esters.

Sample Preparation: A dilute solution of isooctyl stearate is prepared in a volatile organic

solvent such as hexane or dichloromethane.

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and

separated from other components based on its boiling point and interaction with the GC

column stationary phase.

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the

mass spectrometer. Electron ionization (EI) is a common method, where high-energy

electrons bombard the molecule, causing it to lose an electron and form a molecular ion

(M⁺•). This high-energy process also induces fragmentation. The resulting ions are then

separated by their m/z ratio in the mass analyzer.

Fragmentation Pattern and Interpretation
The mass spectrum of isooctyl stearate will show a molecular ion peak (if stable enough to be

detected) and a series of fragment ions. The fragmentation of long-chain esters is well-

characterized.

Molecular Ion (M⁺•): For isooctyl stearate (C₂₆H₅₂O₂), the molecular ion would have an m/z

of 396.7. This peak may be weak or absent in EI-MS due to the facile fragmentation of long-

chain esters.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can occur, leading to the

loss of the alkoxy group (•OR).
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McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of

a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

This results in a charged enol and a neutral alkene.

Cleavage of the Alkyl Chains: The long alkyl chains will undergo fragmentation, typically

losing successive alkyl radicals, leading to a series of peaks separated by 14 mass units (-

CH₂-).

Branched Chain Fragmentation: The isooctyl group will fragment at the branch point, as this

leads to the formation of more stable secondary carbocations.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of Isooctyl Stearate

m/z Value Possible Fragment Ion Fragmentation Pathway

396 [C₂₆H₅₂O₂]⁺• Molecular Ion

285 [CH₃(CH₂)₁₆CO]⁺
Acylium ion from loss of

isooctoxy radical

113 [C₈H₁₇]⁺ Isooctyl cation

88 [CH₂=C(OH)OC₂H₅]⁺•
McLafferty-type rearrangement

product (example)

57, 71, 85... [CnH₂n₊₁]⁺
Alkyl fragments from chain

cleavage

Below is a Graphviz diagram illustrating the general workflow for the spectroscopic analysis of

a chemical compound like isooctyl stearate.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and

unambiguous characterization of isooctyl stearate. NMR spectroscopy elucidates the precise

connectivity of atoms in the molecule, IR spectroscopy confirms the presence of key functional

groups, and mass spectrometry provides the molecular weight and details of the molecular

framework through fragmentation analysis. By understanding the principles behind each
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technique and the expected spectral features, researchers can confidently verify the identity

and purity of isooctyl stearate, ensuring its suitability for its intended application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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